molecular formula C14H11ClN2O5S B13869765 Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate

Cat. No.: B13869765
M. Wt: 354.8 g/mol
InChI Key: FZGMZTHPSPRFMA-UHFFFAOYSA-N
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Description

Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the acylation of 5-chlorothiophene-2-carbonyl chloride with an amine derivative, followed by nitration and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chlorothiophene-2-carboxylate
  • Methyl 4-methyl-5-nitrobenzoate
  • 5-Chlorothiophene-2-carbonyl chloride

Uniqueness

Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate is unique due to its combination of functional groups and structural features.

Properties

Molecular Formula

C14H11ClN2O5S

Molecular Weight

354.8 g/mol

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate

InChI

InChI=1S/C14H11ClN2O5S/c1-7-5-9(16-13(18)11-3-4-12(15)23-11)8(14(19)22-2)6-10(7)17(20)21/h3-6H,1-2H3,(H,16,18)

InChI Key

FZGMZTHPSPRFMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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